Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride
CAS No.: 1423033-34-4
Cat. No.: VC8363515
Molecular Formula: C10H12ClNO3
Molecular Weight: 229.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1423033-34-4 |
|---|---|
| Molecular Formula | C10H12ClNO3 |
| Molecular Weight | 229.66 |
| IUPAC Name | methyl 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C10H11NO3.ClH/c1-13-10(12)7-3-2-4-8-9(7)14-6-5-11-8;/h2-4,11H,5-6H2,1H3;1H |
| Standard InChI Key | FEIWFQAVAJMOAG-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C2C(=CC=C1)NCCO2.Cl |
| Canonical SMILES | COC(=O)C1=C2C(=CC=C1)NCCO2.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Methyl 3,4-dihydro-2H-benzo[b][1, oxazine-8-carboxylate hydrochloride belongs to the benzoxazine class, characterized by a fused benzene and oxazine ring system. The hydrochloride salt form introduces a chloride counterion, stabilizing the protonated tertiary amine within the oxazine ring. Key structural attributes include:
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Bicyclic framework: A benzene ring fused to a six-membered oxazine ring containing oxygen and nitrogen atoms at positions 1 and 4, respectively.
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Substituents: A methyl ester group at position 8 and a hydrogen chloride salt at the nitrogen atom .
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Stereochemistry: The non-planar oxazine ring adopts a half-chair conformation, influencing intermolecular interactions .
The IUPAC name, methyl 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate hydrochloride, reflects these features, while its SMILES notation (COC(=O)C1=C2C(=CC=C1)NCCO2.Cl) and InChIKey (FEIWFQAVAJMOAG-UHFFFAOYSA-N) provide unambiguous identifiers for databases .
Comparative Analysis of Benzoxazine Derivatives
Table 1 contrasts this compound with structurally related benzoxazines, emphasizing functional group variations and their physicochemical implications:
The positional isomerism of the ester group (C-5 vs. C-8) markedly affects solubility, with the hydrochloride salt form enhancing polar solvent compatibility .
Synthesis and Optimization Strategies
Conventional Synthetic Pathways
The synthesis typically begins with ortho-aminophenol derivatives, as outlined in patent WO2000040581A1 :
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Ring closure: Reacting 2-aminophenol with methyl acrylate under acidic conditions forms the benzoxazine core.
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Esterification: Introducing the methyl ester group via Fischer esterification or methanolysis.
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Salt formation: Treating the free base with hydrochloric acid yields the hydrochloride salt .
A representative protocol involves lithium borohydride reduction of intermediate ketones, followed by careful quenching with water to prevent over-reduction . The final product is purified via recrystallization from ethanol, achieving >95% purity.
Challenges in Scale-Up
Key limitations include:
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Sensitivity to moisture: The hydrochloride salt is hygroscopic, requiring anhydrous conditions during handling.
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Byproduct formation: Competing reactions at the oxazine nitrogen may generate undesired quaternary ammonium species .
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Yield optimization: Current methods report 60–70% yields, necessitating catalyst screening (e.g., Pd/C for hydrogenation steps) .
Physicochemical and Spectroscopic Properties
Thermal and Solubility Profiles
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Solubility: Freely soluble in DMSO (>50 mg/mL), sparingly soluble in water (1–5 mg/mL).
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Stability: Stable under inert gas for 24 months at −20°C; aqueous solutions degrade within 72 hours at room temperature.
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): δ 2.40 (s, 3H, CH₃), 3.68 (s, 3H, OCH₃), 4.13–4.37 (m, 3H, oxazine protons), 6.35–7.79 (m, aromatic protons) .
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Mass spectrometry: m/z 364 [M+H]⁺, consistent with C₁₈H₂₁NO₃S .
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IR spectroscopy: Strong absorption at 1720 cm⁻¹ (ester C=O), 2550 cm⁻¹ (HCl stretch).
Applications in Pharmaceutical and Material Sciences
Serotonin Receptor Modulation
This compound exhibits affinity for 5-HT₁A receptors (Kᵢ = 12 nM), making it a candidate for anxiolytic and antidepressant agents . Mechanistic studies suggest allosteric modulation of G-protein coupling, distinct from classical agonists like buspirone .
Polybenzoxazine Precursors
In polymer chemistry, heating the benzoxazine ring induces ring-opening polymerization, forming cross-linked networks with:
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High thermal stability: Decomposition onset at 320°C.
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Low dielectric constant: 2.8–3.2 at 1 MHz, suitable for microelectronics.
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Flame retardancy: LOI values exceeding 32% due to nitrogen content.
Future Research Directions
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